

A Comparative Guide to the Structural Confirmation of 2,3-Dimethoxybenzoic Acid Derivatives

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Compound of Interest

Compound Name: *2,3-Dimethoxybenzoic acid*

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The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of **2,3-dimethoxybenzoic acid**, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules, unambiguous structural elucidation is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of these derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Structural Elucidation

The structural confirmation of **2,3-dimethoxybenzoic acid** and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

Technique	Information Provided	Strengths	Limitations
¹ H NMR Spectroscopy	Provides information on the chemical environment, number, and connectivity of protons.	Excellent for determining the substitution pattern on the aromatic ring and confirming the presence of methoxy and other functional groups.	Can have overlapping signals in complex molecules.
¹³ C NMR Spectroscopy	Reveals the number of non-equivalent carbon atoms and their chemical environment.	Confirms the carbon skeleton of the molecule, including carbonyl, aromatic, and aliphatic carbons.	Lower sensitivity than ¹ H NMR, requiring larger sample amounts or longer acquisition times.
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule based on their vibrational frequencies.	Quick and effective for confirming the presence of key functional groups like carbonyls (C=O) in acids, esters, and amides, as well as C-O bonds of the methoxy groups.	Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS)	Determines the molecular weight of the compound and provides information about its fragmentation pattern.	Highly sensitive, requiring minimal sample. Provides definitive confirmation of the molecular formula.	Isomers may have identical molecular weights and similar fragmentation patterns, making differentiation challenging.

Single-Crystal X-ray Diffraction	Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.	The "gold standard" for unambiguous structure determination.	Requires a high-quality single crystal of the compound, which can be challenging to obtain.
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Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize typical quantitative data for **2,3-dimethoxybenzoic acid** and two of its common derivatives: an amide and an ester. These tables are designed for easy comparison of the expected analytical results.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Compound	Ar-H (ppm)	-OCH ₃ (ppm)	Other Protons (ppm)
2,3-Dimethoxybenzoic acid	7.45 (dd, $J=7.9, 1.6$ Hz, 1H), 7.19 (t, $J=8.0$ Hz, 1H), 7.12 (dd, $J=8.1, 1.6$ Hz, 1H)	3.89 (s, 3H), 3.88 (s, 3H)	~10.5 (br s, 1H, -COOH)
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide[1]	6.88-7.92 (m, aromatic protons)	3.71-3.79 (s, 6H)	10.40 (s, 1H, -NH), 2.29 (s, 3H, -CH ₃), 9.28 (s, 1H, -OH)
Ethyl 2,3-dimethoxybenzoate	7.42 (dd, $J=7.9, 1.5$ Hz, 1H), 7.15 (t, $J=8.0$ Hz, 1H), 7.08 (dd, $J=8.1, 1.5$ Hz, 1H)	3.88 (s, 3H), 3.87 (s, 3H)	4.38 (q, $J=7.1$ Hz, 2H, -OCH ₂ CH ₃), 1.39 (t, $J=7.1$ Hz, 3H, -OCH ₂ CH ₃)

Table 2: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Compound	C=O (ppm)	Ar-C (ppm)	-OCH ₃ (ppm)	Other Carbons (ppm)
2,3-Dimethoxybenzoic acid[2]	167.3	152.5, 148.9, 124.3, 122.1, 118.6, 115.8	61.5, 56.1	-
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide[1]	164.59	105.27-155.08	55.33, 66.32	20.4 (-CH ₃)
Ethyl 2,3-dimethoxybenzoate	166.5	152.4, 148.7, 123.9, 122.5, 118.9, 115.6	61.4, 56.0	61.2 (-OCH ₂ CH ₃), 14.2 (-OCH ₂ CH ₃)

Table 3: IR and Mass Spectrometry Data

Compound	IR Key Stretches (cm ⁻¹)	MS (EI) Key Fragment Ions (m/z)
2,3-Dimethoxybenzoic acid[3]	~2500-3300 (br, O-H), ~1680-1700 (C=O), ~1250, ~1050 (C-O)	182 (M+), 167, 139, 107[2][4]
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide[1]	~3400 (N-H), ~3200 (O-H), ~1640 (C=O, amide I)	287 (M+)
Ethyl 2,3-dimethoxybenzoate	~1720 (C=O), ~1275, ~1110 (C-O)	210 (M+), 182, 167, 139

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the purified **2,3-dimethoxybenzoic acid** derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is free of any particulate matter.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a 45° pulse) with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Use the same sample as for ¹H NMR.
 - Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the pressure clamp to ensure good contact.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a high-purity, volatile solvent such as methanol or acetonitrile.[\[5\]](#)
 - Filter the solution through a 0.2 μm syringe filter to remove any particulates.[\[5\]](#)
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan the mass analyzer over a suitable mass-to-charge (m/z) range.
 - The resulting mass spectrum plots ion abundance versus m/z .

Single-Crystal X-ray Diffraction

- Crystal Growth and Selection:

- Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6]
- Select a high-quality, single crystal (typically 0.1-0.3 mm in size) that is free of defects under a polarizing microscope.[6][7]

• Data Collection:

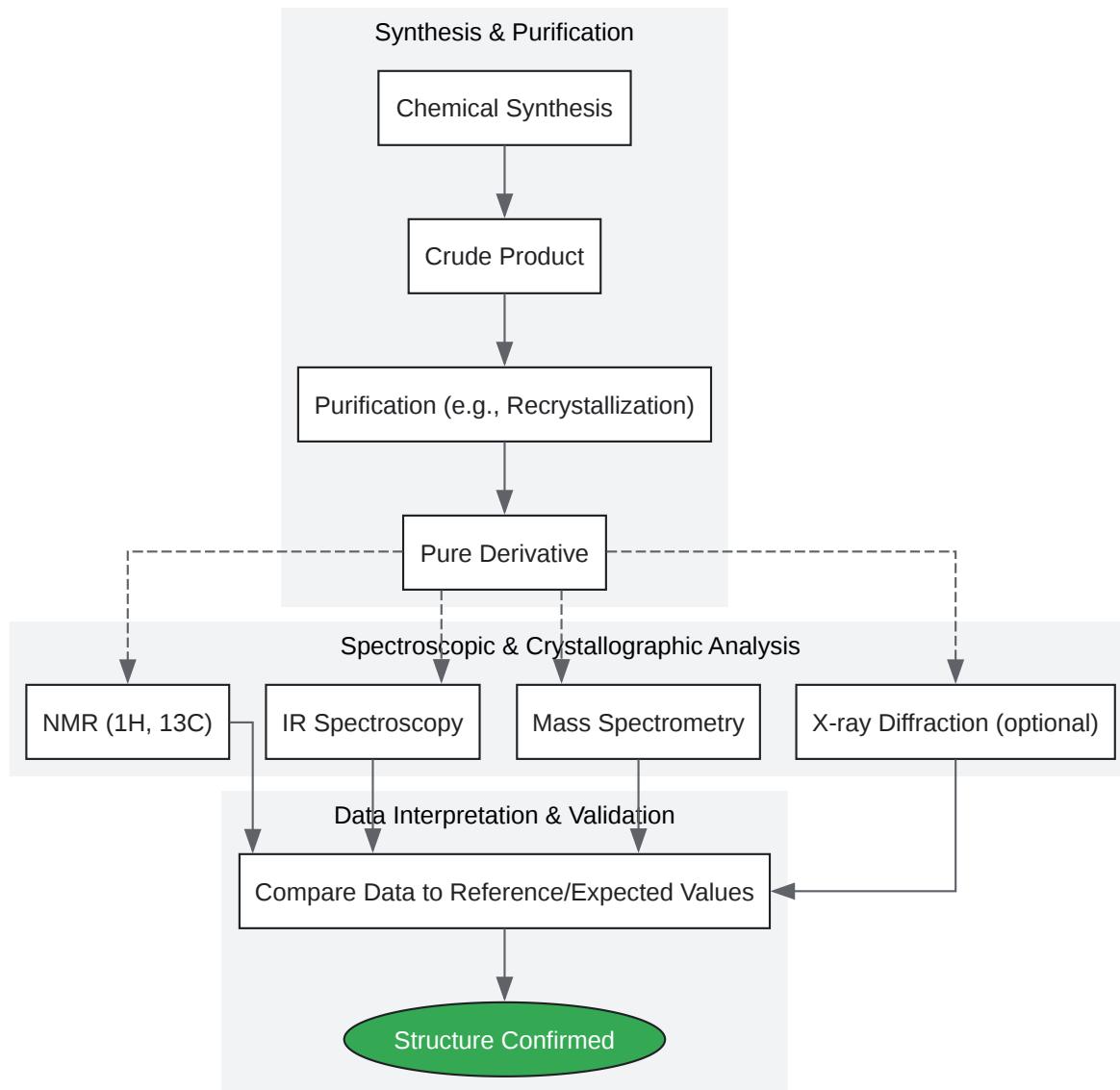
- Mount the selected crystal on a goniometer head.[7]
- Place the goniometer head on the diffractometer.
- Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
- Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

• Structure Solution and Refinement:

- Process the raw diffraction data to obtain a set of unique reflections.
- Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.
- Refine the model against the experimental data to obtain the final, precise three-dimensional structure.

Visualization of Experimental and Logical Workflows

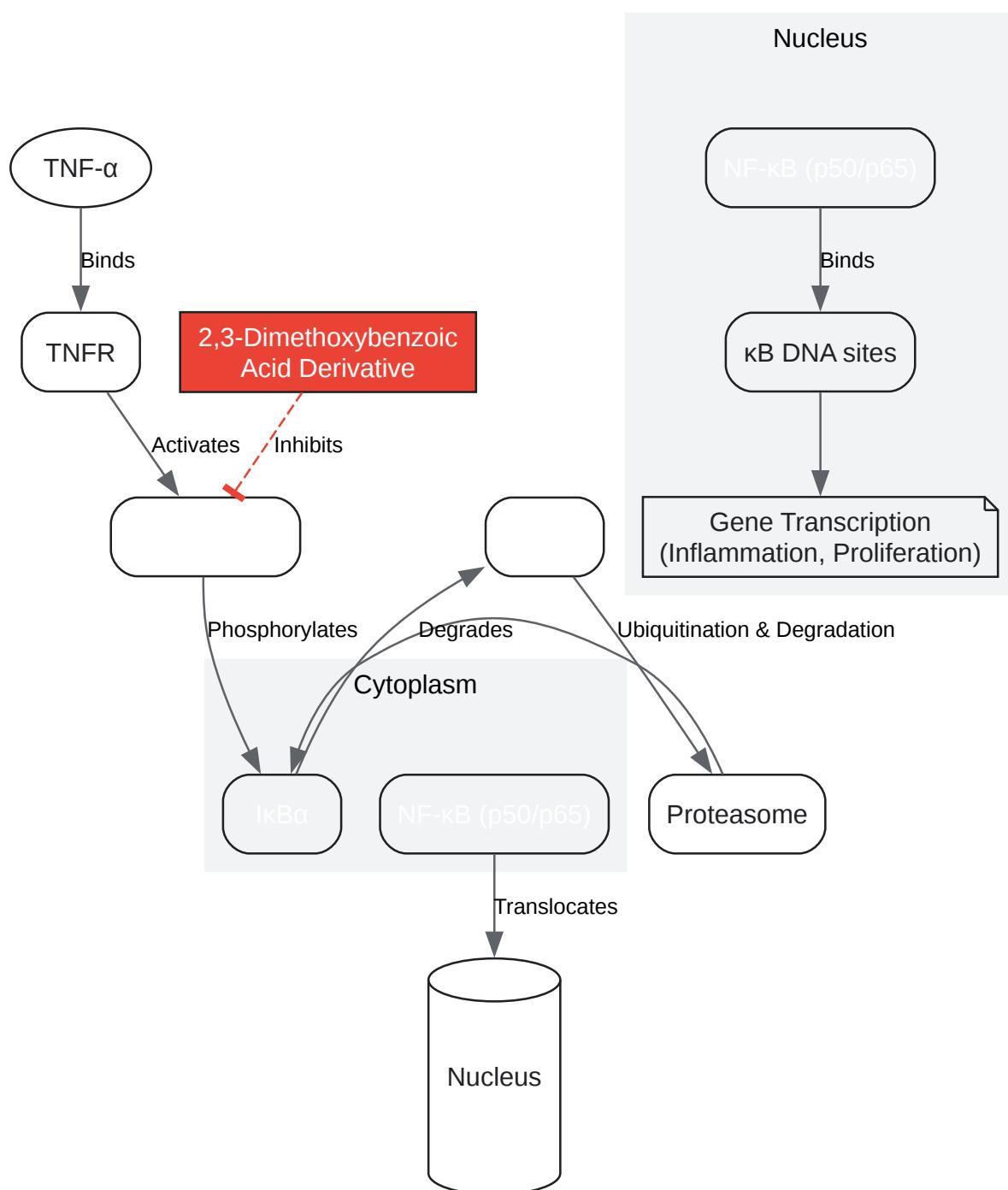
Workflow for Structural Confirmation

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Caption: A logical workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Signaling Pathway: Inhibition of NF-κB by a 2,3-Dimethoxybenzoic Acid Derivative

Some derivatives of benzoic acid have been investigated for their anti-inflammatory and anticancer properties, which may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[4\]](#)[\[8\]](#) A plausible mechanism involves the inhibition of IκB kinase (IKK), a key enzyme in the canonical NF-κB pathway.[\[9\]](#)[\[10\]](#)

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Caption: A potential mechanism of NF-κB pathway inhibition by a **2,3-dimethoxybenzoic acid derivative**.

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